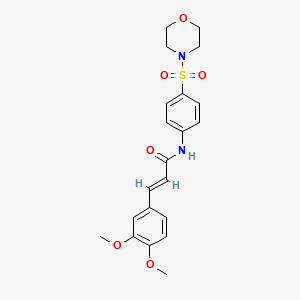
(E)-3-(3,4-dimethoxyphenyl)-N-(4-(morpholinosulfonyl)phenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(3,4-dimethoxyphenyl)-N-(4-(morpholinosulfonyl)phenyl)acrylamide, also known as DMAPT, is a synthetic compound that has been studied extensively for its potential therapeutic applications. DMAPT has been found to exhibit anti-cancer properties and has been the subject of numerous scientific studies in recent years. In
Applications De Recherche Scientifique
Medicinal Chemistry Applications
(E)-3-(3,4-dimethoxyphenyl)-N-(4-(morpholinosulfonyl)phenyl)acrylamide, by virtue of its acrylamide functional group, is a part of a broader class of compounds with significant biological activities. Acrylamides have been explored for their ability to act as kinase inhibitors, specifically targeting the epidermal growth factor receptor (EGFR) and erbB2 receptors, which are implicated in various cancers (Smaill et al., 2001). The structural modifications on the acrylamide moiety, such as the introduction of morpholino groups, can enhance the solubility and the specificity towards different biological targets. This makes compounds like this compound valuable in the design of new therapeutic agents.
Material Science Applications
The acrylamide moiety also finds applications in polymer science, where it can be utilized in the synthesis of polymers with specific properties. For example, polymers derived from acrylamide derivatives have been explored for their potential in creating photosensitive materials, which could be useful in the development of negative-tone photoresists (Chang-Hong Ho et al., 2009). These materials are crucial in the semiconductor industry for lithography processes, where patterns are created on semiconductor wafers.
Analytical Chemistry Applications
In analytical chemistry, acrylamide derivatives can be used as intermediates for the synthesis of compounds that are useful in chromatographic analyses. For instance, dimethomorph, which has a structure related to the queried compound, has been analyzed using gas chromatography-mass spectrometry to determine its residues in agricultural products (Hengel & Shibamoto, 2000). Such analytical methodologies are essential for ensuring the safety and compliance of food and agricultural products with regulatory standards.
Propriétés
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-(4-morpholin-4-ylsulfonylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6S/c1-27-19-9-3-16(15-20(19)28-2)4-10-21(24)22-17-5-7-18(8-6-17)30(25,26)23-11-13-29-14-12-23/h3-10,15H,11-14H2,1-2H3,(H,22,24)/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXAQKSDSBUJNON-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

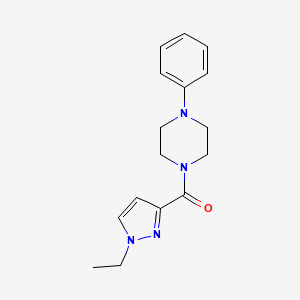


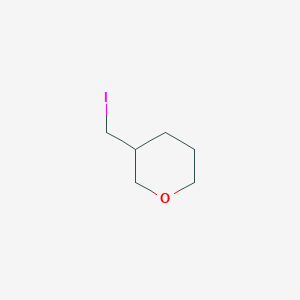
![4-[4-Chloro-2-(trifluoromethyl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2530303.png)
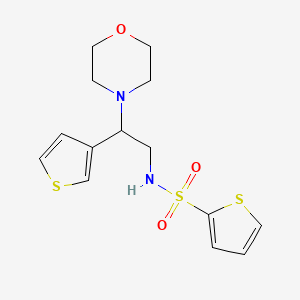
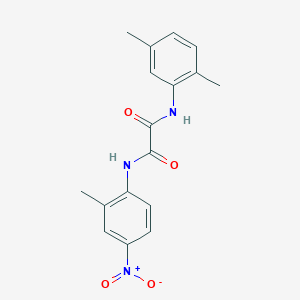
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((5-phenylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2530309.png)
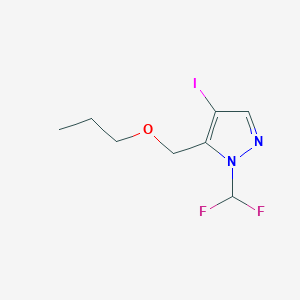
![4-[(2-chlorophenyl)methylsulfanyl]spiro[1H-quinazoline-2,1'-cyclohexane]](/img/structure/B2530314.png)
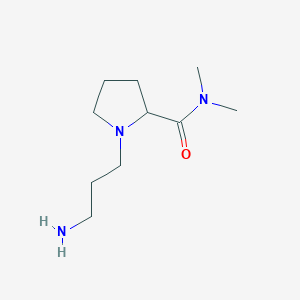
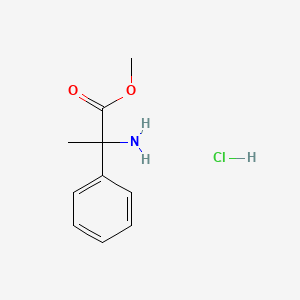
![5-{7-chloro-2H,3H-[1,4]dioxino[2,3-g]quinolin-8-yl}-1-(furan-2-carbonyl)-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B2530318.png)
![7-chloro-4-propyl-1-((3-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2530319.png)